molecular formula C11H16BrN3 B13073090 1-[(6-Bromopyridin-3-yl)methyl]-1,4-diazepane

1-[(6-Bromopyridin-3-yl)methyl]-1,4-diazepane

Cat. No.: B13073090
M. Wt: 270.17 g/mol
InChI Key: OFILLUKAMBHVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(6-Bromopyridin-3-yl)methyl]-1,4-diazepane (CAS 1420939-27-0) is a chemical compound with the molecular formula C11H16BrN3 and a molecular weight of 270.17 g/mol . This diazepane derivative features a 6-bromopyridin-3-ylmethyl group attached to a seven-membered 1,4-diazepane ring, a structure of significant interest in modern heterocyclic chemistry . This compound serves as a versatile building block and key intermediate in organic synthesis and medicinal chemistry research. Its molecular framework is particularly valuable for constructing more complex nitrogen-containing heterocycles, which are core structures in many biologically active molecules. The bromine atom on the pyridine ring offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to create diverse chemical libraries for structure-activity relationship studies . Diazepane-based structures have demonstrated substantial research value in central nervous system (CNS) drug discovery. Compounds featuring the 1,4-diazepane pharmacophore have been investigated as potent dual orexin receptor (OXR) antagonists, which play a crucial role in sleep-wake regulation and have led to approved therapeutics for insomnia . The specific substitution pattern of this compound, with its bromopyridine moiety, may be utilized to induce a U-shaped bioactive conformation often associated with high-affinity receptor antagonism in neurological targets. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound using appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C11H16BrN3

Molecular Weight

270.17 g/mol

IUPAC Name

1-[(6-bromopyridin-3-yl)methyl]-1,4-diazepane

InChI

InChI=1S/C11H16BrN3/c12-11-3-2-10(8-14-11)9-15-6-1-4-13-5-7-15/h2-3,8,13H,1,4-7,9H2

InChI Key

OFILLUKAMBHVPM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)CC2=CN=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Reductive Amination Using Sodium Triacetoxyborohydride

The most common and effective method for synthesizing this compound is via reductive amination of 6-bromopyridine-3-carbaldehyde with 1,4-diazepane or its analogs using sodium triacetoxyborohydride (NaHB(OAc)3) as the reducing agent in dichloromethane (DCM) solvent at room temperature (20–30 °C).

Typical Procedure:

  • 6-Bromopyridine-3-carbaldehyde and 1,4-diazepane are dissolved in anhydrous DCM.
  • Sodium triacetoxyborohydride is added portionwise to the stirred solution.
  • The mixture is stirred at room temperature for 5 to 12 hours.
  • The reaction is quenched by adding aqueous sodium hydroxide or sodium carbonate to adjust pH to alkaline (pH 8–10).
  • The mixture is extracted with DCM, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
  • The crude product is purified by silica gel column chromatography using DCM/MeOH mixtures.

Yields and Conditions:

Entry Reaction Conditions Yield (%) Notes
1 NaHB(OAc)3 in DCM, 20 °C, 5 h 92 High yield; purified by silica gel chromatography; yellow solid obtained
2 NaHB(OAc)3 in DCM, 20 °C, 12 h 80 Reaction with 1-ethylpiperazine analog; yellow oil product
3 NaHB(OAc)3 in DCM, 20 °C, overnight 71 Purification by silica gel chromatography; yellow oil
4 NaHB(OAc)3 in DCM, 20 °C, 12 h (large scale) 11,500 g Industrial scale synthesis; isolated by extraction and solvent removal
5 NaHB(OAc)3 in DCM, 20 °C, 12 h 46 Two-stage addition; moderate yield

This reductive amination approach is favored due to mild reaction conditions, operational simplicity, and good to excellent yields. The sodium triacetoxyborohydride reagent selectively reduces the imine intermediate formed between the aldehyde and the amine, minimizing side reactions.

Alternative Reducing Agents and Conditions

Other reducing agents such as sodium borohydride (NaBH4) in the presence of acetic acid have also been employed, though with varying yields and longer reaction times.

  • Example: Reaction of 6-bromo-pyridine-3-carbaldehyde with 4-ethyl-piperidine in DCM for 2 h, followed by sodium borohydride and acetic acid for 16 h, yielded 91.4% of the corresponding amine product.

This method is less commonly used for the diazepane derivative but indicates the versatility of reductive amination conditions.

Formic Acid and Trimethyl Orthoformate Mediated Synthesis

A less typical method involves the use of formic acid and trimethyl orthoformate in acetonitrile under reflux and inert atmosphere:

  • N-ethylpiperazine and 2-bromo-5-pyridinecarbaldehyde are reacted in acetonitrile with formic acid and trimethyl orthoformate.
  • The mixture is heated under reflux for 4 hours.
  • After workup involving aqueous base and organic extraction, the product is purified by column chromatography.
  • Yield reported: approximately 1.48 g from small scale.

Though this method is more complex and less direct, it provides an alternative route for related compounds.

Key Experimental Notes

  • The reaction temperature is generally maintained at room temperature (20–30 °C) to avoid decomposition or side reactions.
  • Dichloromethane is the preferred solvent due to its ability to dissolve both reactants and the reducing agent, and its ease of removal.
  • The pH adjustment post-reaction is critical for efficient extraction and product isolation.
  • Purification is typically achieved by silica gel column chromatography using DCM/methanol solvent systems.
  • Large-scale synthesis protocols have been developed, demonstrating the scalability of the reductive amination method.

Summary Table of Preparation Methods

Method Reagents & Conditions Yield (%) / Scale Product Form Remarks
Reductive amination with NaHB(OAc)3 6-Bromopyridine-3-carbaldehyde + 1,4-diazepane, DCM, 20 °C, 5–12 h 71–92% (lab scale)
11.5 kg (industrial)
Yellow solid/oil Most common, mild conditions, scalable
Reductive amination with NaBH4 + AcOH 6-Bromopyridine-3-carbaldehyde + 4-ethyl-piperidine, DCM, 18 h 91.4% White solid Longer reaction time, alternative reducing agent
Formic acid/trimethyl orthoformate N-ethylpiperazine + 2-bromo-5-pyridinecarbaldehyde, acetonitrile, reflux, 4 h Small scale, 1.48 g Colorless liquid Alternative method, reflux conditions

Research Findings and Analysis

  • The reductive amination route using sodium triacetoxyborohydride is well-documented and provides high yields with operational simplicity, making it the preferred method in both lab and industrial settings.
  • The reaction proceeds via imine formation between the aldehyde and the diazepane nitrogen, followed by selective reduction to the secondary amine.
  • The reaction is compatible with various substituted piperazines and diazepanes, allowing for structural diversity.
  • Purification by silica gel chromatography ensures removal of side products and unreacted starting materials.
  • Industrial scale preparations demonstrate the robustness of the method, with yields maintained at high levels and efficient isolation procedures.
  • Alternative methods involving formic acid and orthoformates provide routes for related compounds but are less common for the title compound.

Chemical Reactions Analysis

Types of Reactions: 1-[(6-Bromopyridin-3-yl)methyl]-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Derivatives

The parent compound, 1-(pyridin-3-yl)-1,4-diazepane (NS3531) , lacks substituents on the pyridine ring. Co-crystallization studies with Ls-AChBP reveal that its 1,4-diazepane ring interacts with the principal subunit of nAChRs, while the pyridine faces the complementary subunit . NS3920’s bromine substitution introduces steric bulk and electronic effects, likely altering binding dynamics compared to NS3531 .

Key Analogs in the Series:

NS3573 (1-(5-ethoxypyridin-3-yl)-1,4-diazepane) :

  • Substituent: Ethoxy group at the pyridine 5-position.
  • Effect: The ethoxy group enhances steric bulk, improving receptor interaction in co-crystal structures .

NS3570 (1-(5-phenylpyridin-3-yl)-1,4-diazepane): Substituent: Phenyl group at the pyridine 5-position.

NS3950 (1-(6-bromo-5-ethoxypyridin-3-yl)-1,4-diazepane) :

  • Substituent: Bromine at pyridine 6-position + ethoxy at 5-position.
  • Effect: Combines electronic effects of bromine with steric bulk of ethoxy, possibly enhancing affinity .

Structural Comparison Table

Compound Substituent(s) Target Receptor Key Property
NS3531 (1) None nAChR Baseline scaffold interaction
NS3920 (4) 6-Br nAChR Enhanced steric/electronic effects
NS3573 (2) 5-Ethoxy nAChR Improved steric bulk
NS3570 (3) 5-Phenyl nAChR High steric hindrance
NS3950 (5) 6-Br + 5-Ethoxy nAChR Synergistic substituent effects

Aromatic Substitution Variants

Compounds with alternative aromatic groups on the 1,4-diazepane scaffold highlight substituent-driven selectivity:

D3 Receptor Ligands:
  • 1-(3-(trifluoromethyl)phenyl)-1,4-diazepane (14b) :
    • Substituent: CF3 at phenyl 3-position.
    • Yield: 53% via nucleophilic substitution .
    • Properties: High lipophilicity (logP ~2.8) due to CF3, favoring blood-brain barrier penetration .
  • 1-(2,4-dichlorophenyl)-1,4-diazepane (14e) :
    • Substituent: Cl at phenyl 2- and 4-positions.
    • Yield: 38% .
    • Effect: Electron-withdrawing Cl groups enhance binding to D3 receptors .
Serotonin Receptor Ligands:
  • 1-(3-(3-chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane :
    • Substituent: Chlorophenyl-pyrazole.
    • Effect: Selective binding to 5-HT7 receptors, demonstrating scaffold versatility .

Biological Activity

1-[(6-Bromopyridin-3-yl)methyl]-1,4-diazepane is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. The diazepane structure, combined with the brominated pyridine moiety, suggests a unique pharmacological profile that warrants detailed investigation. This article reviews the existing literature on the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and synthesis.

Chemical Structure and Properties

The compound features a six-membered diazepane ring linked to a 6-bromopyridin-3-yl group through a methylene bridge. Its molecular formula is C11_{11}H12_{12}BrN3_{3}. The presence of the bromine atom is significant as it can influence the compound's reactivity and interaction with biological targets.

Anticancer Potential

Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, studies on related diazepane derivatives have shown activity against various cancer cell lines. A notable study evaluated the in-vitro anticancer properties of related compounds using MTT assays on cell lines such as Jurkat, HeLa, and MCF-7, revealing significant cytotoxicity and potential mechanisms involving inhibition of angiogenesis and tumor growth .

Interaction with Kinases

The compound may also interact with various kinases involved in signaling pathways related to cancer and inflammation. For instance, structural analogs have been reported to inhibit Syk tyrosine kinase, which plays a critical role in immune responses and hematologic cancers . Understanding these interactions could provide insights into the therapeutic potential of this compound in treating related diseases.

Synthesis

The synthesis of this compound can be achieved through several methods involving the reaction of appropriate precursors. The general synthetic route involves:

  • Formation of Diazepane Ring : Utilizing cyclic amines or diazabicyclo compounds.
  • Bromination : Introducing the bromine substituent on the pyridine ring via electrophilic aromatic substitution.
  • Methylation : Connecting the pyridine moiety to the diazepane through a methylene bridge.

These synthetic strategies allow for modifications that can enhance biological activity or selectivity.

Comparative Analysis of Similar Compounds

Compound NameCAS NumberStructural FeaturesBiological Activity
1-(6-Bromopyridin-3-yl)methyl)-4-methylpiperazine1231930-25-8Bromine substitution on pyridinePotential antidepressant
1-(6-Isopropylpyridin-3-yl)methyl)-4-morpholine1355208-30-8Isopropyl substitution on pyridineCalcium channel blocker
Bis((6-bromopyridin-3-yl)methyl)amine2061979-42-6Two pyridine groupsAnticancer properties

This table illustrates how structural variations can lead to diverse biological activities among related compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.